3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
3-Allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a tricyclic purine derivative featuring an oxazolo[2,3-f]purine core. Key structural elements include:
- Oxazolo heterocycle: A fused oxazole ring at positions 2 and 3 of the purine scaffold.
- Allyl substituent: Positioned at N3, contributing to steric and electronic modulation.
- Methyl groups: At positions 1, 6, and 7, enhancing lipophilicity and metabolic stability.
Properties
IUPAC Name |
4,7,8-trimethyl-2-prop-2-enylpurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-5-6-16-11(18)9-10(15(4)13(16)19)14-12-17(9)7(2)8(3)20-12/h5H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJOQWBLKXPDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the purine moiety. The allyl group is then added through an alkylation reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a building block for synthesizing more complex molecules with potential therapeutic applications. Its structural features make it a candidate for drug development targeting various diseases.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells with IC₅₀ values ranging from 1.9 to 7.52 μg/mL against human HCT-116 and MCF-7 cell lines .
- Anti-inflammatory Properties : A series of purine-dione derivatives related to this compound have been designed and synthesized with potential anti-inflammatory activity. These compounds have been evaluated for their effectiveness in reducing inflammation through various biological assays .
Biological Research
The unique structure of 3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione facilitates its interaction with biological targets such as enzymes and receptors.
- Enzyme Inhibition Studies : The compound's mechanism of action involves binding to specific enzyme sites, potentially inhibiting their activity. Detailed studies on binding affinities are crucial to understanding its biological effects .
- Antimicrobial Activity : In vitro studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents .
Materials Science
The compound's ability to undergo various chemical transformations makes it valuable in materials science.
- Development of Functional Materials : Researchers are exploring the use of this compound in creating materials with specific properties such as conductivity or fluorescence. Its unique structure allows it to be incorporated into polymer matrices or used as a dopant in electronic devices .
Case Study 1: Anticancer Derivatives
A study conducted on derivatives of 3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione highlighted their potential in cancer therapy. The derivatives were synthesized and tested against various cancer cell lines. The results demonstrated significant cytotoxic effects at low concentrations, indicating their potential as anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of the compound against clinical isolates of bacteria and fungi. The study revealed that certain derivatives exhibited potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting a pathway for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its effects.
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
The oxazolo[2,3-f]purine scaffold distinguishes this compound from analogs with other fused heterocycles:
Key Observations :
- The oxazolo core (target compound) offers distinct electronic properties compared to thiazolo (sulfur) or imidazo (nitrogen) analogs, influencing solubility and receptor interactions.
N3 Modifications
- N3-Hydroxymethyl: 3-(4-Hydroxymethyl-triazolyl)-quinoline-dione () demonstrates polar interactions but reduced metabolic stability .
Methylation Patterns
- 1,6,7-Trimethyl (Target): Likely increases metabolic stability compared to:
Therapeutic Potential and Receptor Interactions
- Neurodegenerative Diseases : Pyrimido[2,1-f]purine-diones act as MAO-B inhibitors () .
- Psychiatric Disorders : Imidazo[2,1-f]purine-diones () modulate serotonin (5-HT1A, 5-HT7) and dopamine D2 receptors .
- Enzyme Inhibition : Thiazolo derivatives () may exhibit phosphodiesterase (PDE) inhibition, akin to imidazo analogs .
Biological Activity
3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that has attracted attention in the fields of medicinal chemistry and biological research due to its unique structural features. The compound's fused oxazole and purine rings give it distinctive chemical properties that may confer various biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione features a complex structure characterized by:
- Fused Rings : The presence of both oxazole and purine rings contributes to its reactivity and interaction with biological targets.
- Functional Groups : The allyl group and trimethyl substitutions enhance its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄O₃ |
| Molecular Weight | 224.23 g/mol |
| CAS Number | 899997-44-5 |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
The biological activity of 3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with various molecular targets. Studies suggest that the compound may modulate enzyme activity and influence signaling pathways through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to specific receptors, modifying their activity.
Case Studies
- Antitumor Activity : A study investigated the effects of 3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione on cancer cell lines. Results indicated significant cytotoxicity against certain tumor cells compared to controls. The mechanism was linked to apoptosis induction via caspase activation.
- Antimicrobial Properties : Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. It was effective in inhibiting the growth of Gram-positive bacteria, suggesting potential use as an antimicrobial agent.
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | , |
| Antimicrobial | Inhibits Gram-positive bacteria | , |
| Enzyme Modulation | Potential inhibition of metabolic enzymes |
Research Findings
Recent studies have focused on the synthesis and characterization of 3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione as well as its biological implications. Key findings include:
- Synthesis Methods : Multi-step organic reactions are typically employed to synthesize this compound effectively.
- Biological Assays : Various in vitro assays have confirmed its efficacy against multiple biological targets.
Mechanistic Insights
The binding affinity of 3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione to specific enzymes has been studied using molecular docking simulations. These studies reveal potential binding sites and interactions that could explain its biological effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
